molecular formula C12H15ClF3N B2820568 Cyclobutyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride CAS No. 1803598-33-5

Cyclobutyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride

Cat. No.: B2820568
CAS No.: 1803598-33-5
M. Wt: 265.7
InChI Key: IXYBCGMWYAXCSG-UHFFFAOYSA-N
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Description

Cyclobutyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride (CAS: 1039932-76-7) is a cyclobutane-derived amine hydrochloride salt with a molecular formula of C₁₂H₁₅ClF₃N and a molecular weight of 265.7 g/mol . The compound features a cyclobutyl ring directly attached to a methanamine group, which is further substituted with a 3-(trifluoromethyl)phenyl moiety. Predicted physicochemical properties include a density of 1.194 g/cm³, boiling point of 248.4°C, and pKa of 10.27, suggesting moderate lipophilicity and basicity . It is primarily used in research settings for pharmacological or chemical exploration, with solubility data indicating storage at 2–8°C .

Properties

IUPAC Name

cyclobutyl-[3-(trifluoromethyl)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N.ClH/c13-12(14,15)10-6-2-5-9(7-10)11(16)8-3-1-4-8;/h2,5-8,11H,1,3-4,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYBCGMWYAXCSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C2=CC(=CC=C2)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclobutyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride typically involves multiple steps:

    Formation of the Cyclobutyl Group: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Methanamine Group: This is usually done through reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can target the trifluoromethyl group or the phenyl ring, potentially leading to defluorination or hydrogenation products.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH(_4)).

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl(_3)) as a catalyst.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of cyclobutyl[3-(trifluoromethyl)phenyl]methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Pharmacological Applications

Cyclobutyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride is structurally similar to several known pharmacologically active compounds. Its applications can be summarized as follows:

  • Antidepressant Activity : Compounds with similar structures have been investigated for their potential as antidepressants. The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, which may contribute to improved efficacy in treating mood disorders .
  • Anxiolytic Effects : The compound's structural features suggest potential anxiolytic properties. Research into trifluoromethyl-substituted compounds indicates they may interact favorably with neurotransmitter receptors involved in anxiety regulation .
  • Antimicrobial Properties : The presence of the trifluoromethyl group has been associated with increased antimicrobial activity. Studies on related compounds demonstrate that they can inhibit the growth of various bacterial strains, including resistant strains .

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical reactions that leverage the unique properties of the trifluoromethyl group:

  • Trifluoromethylation Techniques : Various methods such as radical trifluoromethylation and nucleophilic substitution have been employed to introduce the trifluoromethyl group into organic molecules. These methods enhance the stability and reactivity of the resulting compounds, making them suitable for further pharmacological modifications .
  • Yield Optimization : Recent advancements in synthetic methodologies have aimed at increasing yields and reducing reaction times. For instance, using optimized solvents and reaction conditions has been shown to improve the efficiency of synthesizing similar compounds .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound or its analogs:

  • Study on Antidepressant Efficacy : A study investigated a series of trifluoromethyl-substituted phenyl derivatives for their antidepressant effects in animal models. Results indicated significant improvements in depressive behaviors compared to control groups, suggesting that similar structures could be effective in clinical settings .
  • Antimicrobial Activity Assessment : Another research effort focused on evaluating the antimicrobial properties of compounds with trifluoromethyl substitutions. The findings revealed that these compounds exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of Cyclobutyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride involves its interaction with molecular targets such as receptors or enzymes. The trifluoromethyl group enhances its lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins. The amine group can form hydrogen bonds, influencing binding affinity and specificity.

Comparison with Similar Compounds

Cyclobutane Derivatives with Halogen-Substituted Phenyl Groups

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Cyclobutyl[3-(trifluoromethyl)phenyl]methanamine HCl C₁₂H₁₅ClF₃N 265.7 3-(CF₃)phenyl, cyclobutyl pKa 10.27, predicted high stability
trans-[3-(Difluoromethyl)cyclobutyl]methanamine HCl C₆H₁₁ClF₂N 178.6 3-(CHF₂)cyclobutyl Noted for synthetic versatility
(3,3-Difluorocyclobutyl)methylamine HCl C₅H₉ClF₂N 164.6 3,3-difluorocyclobutyl Used in fluorinated drug analogs
(2-Bromo-3-(trifluoromethyl)phenyl)methanamine HCl C₈H₇BrClF₃N 300.5 2-Br, 3-(CF₃)phenyl High molecular weight, potential bioactivity

Key Observations :

  • The trifluoromethyl (CF₃) group in the target compound enhances electron-withdrawing effects and metabolic stability compared to difluoromethyl (CHF₂) or non-halogenated analogs .
  • Bromine substitution (as in ) increases molecular weight and may influence binding affinity in receptor studies.

Cyclic Ether and Aromatic Amine Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Pharmacological Relevance
(3-(Cyclopentyloxy)phenyl)methanamine HCl C₁₂H₁₈ClNO 235.7 Cyclopentyloxy group, no CF₃ Less lipophilic than CF₃ analogs
Cinacalcet Hydrochloride C₂₂H₂₂ClF₃N 393.9 Naphthalene backbone, CF₃, propyl chain FDA-approved for hyperparathyroidism

Key Observations :

  • Replacement of the cyclobutyl group with a cyclopentyloxy moiety (as in ) reduces ring strain but may decrease conformational rigidity.
  • Cinacalcet shares the CF₃ group but incorporates a larger naphthalene structure, enabling calcium-sensing receptor modulation . The target compound’s smaller size may favor different biological targets.

Physicochemical and Functional Comparisons

Solubility and Stability

  • The target compound’s pKa of 10.27 suggests moderate water solubility at physiological pH, comparable to difluorocyclobutyl analogs (e.g., ).
  • Cinacalcet hydrochloride (solubility: ~0.5 mg/mL in water) is less soluble than the target compound, likely due to its bulkier hydrophobic naphthalene group.

Research and Development Implications

  • Structural analogs like Cinacalcet highlight the importance of aromatic substitution patterns in drug-receptor interactions .

Biological Activity

Cyclobutyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H14ClF3N\text{C}_12\text{H}_{14}\text{ClF}_3\text{N} and a molecular weight of 265.7 g/mol. The compound features a cyclobutyl group attached to a methanamine, which is further substituted with a trifluoromethylphenyl moiety. The trifluoromethyl group enhances lipophilicity, potentially influencing the compound's biological activity and pharmacokinetics.

The mechanism of action for this compound involves interactions with various molecular targets, including enzymes and receptors. The trifluoromethyl group can enhance binding affinity and specificity, leading to more potent biological effects. Although specific pathways are still under investigation, preliminary studies suggest the compound may modulate neurotransmitter systems and signal transduction pathways, indicating potential therapeutic applications in neurological disorders .

Cytotoxicity Studies

In vitro studies on related compounds have assessed cytotoxicity against human cell lines such as HepG2. These investigations typically measure the half-maximal inhibitory concentration (IC50), providing insights into the safety profile of these compounds. For example, some analogs demonstrated low cytotoxicity while maintaining potent antimicrobial activity, highlighting their potential as therapeutic agents with acceptable safety margins .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with related compounds reveals distinct biological profiles influenced by structural variations:

Compound NameStructural FeaturesBiological ActivityMIC (µM)
This compoundCyclobutyl + TrifluoromethylPotential antimicrobialTBD
(4-Trifluoromethylphenyl)methanaminePhenyl + TrifluoromethylAntimicrobial<20
4-Fluoroalkyl analogsFluoroalkyl substituentsAntifungalVaries

Study on Trifluoromethyl Compounds

A study published in the Journal of Medicinal Chemistry highlighted the importance of trifluoromethyl groups in enhancing the biological activity of various drug candidates. The study found that compounds with trifluoromethyl substitutions exhibited improved binding affinities to target proteins compared to their non-fluorinated counterparts, suggesting that this compound may also benefit from this enhancement in biological activity .

Neuropharmacological Effects

Research into structurally similar compounds has indicated potential neuropharmacological effects, particularly in modulating neurotransmitter systems. These findings suggest that this compound could be explored for therapeutic applications in treating neurological disorders such as depression or anxiety disorders due to its ability to interact with neurotransmitter receptors .

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